(R)-(-)-2-Pentanol

Catalog No.
S1942134
CAS No.
31087-44-2
M.F
C5H12O
M. Wt
88.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(-)-2-Pentanol

CAS Number

31087-44-2

Product Name

(R)-(-)-2-Pentanol

IUPAC Name

(2R)-pentan-2-ol

Molecular Formula

C5H12O

Molecular Weight

88.15 g/mol

InChI

InChI=1S/C5H12O/c1-3-4-5(2)6/h5-6H,3-4H2,1-2H3/t5-/m1/s1

InChI Key

JYVLIDXNZAXMDK-RXMQYKEDSA-N

SMILES

CCCC(C)O

Canonical SMILES

CCCC(C)O

Isomeric SMILES

CCC[C@@H](C)O

Organic Synthesis

One primary application of (R)-(-)-2-Pentanol lies in organic synthesis as a chiral pool starting material. Due to its readily available hydroxyl group, (R)-(-)-2-Pentanol can be used to synthesize various chiral compounds through functional group modifications. Researchers can leverage its chirality to introduce asymmetry into target molecules, leading to the creation of enantiopure products (). This is crucial in developing drugs and other pharmaceuticals where a specific enantiomer often possesses the desired biological activity.

Asymmetric Catalysis

(R)-(-)-2-Pentanol can also serve as a ligand in asymmetric catalysis. Ligands are molecules that bind to a catalyst and influence its reactivity and selectivity. By incorporating (R)-(-)-2-Pentanol into a catalyst design, researchers can achieve asymmetric synthesis, where the reaction preferentially produces one enantiomer over the other. This approach holds significant promise for the efficient production of chiral fine chemicals and pharmaceuticals ().

Solvent Applications

(R)-(-)-2-Pentanol's properties as a polar aprotic solvent make it useful in various scientific research settings. Aprotic solvents lack acidic hydrogen atoms, minimizing the risk of undesired proton transfer reactions. The polarity of (R)-(-)-2-Pentanol allows it to dissolve a wide range of polar and non-polar compounds. This makes it a suitable solvent for studying reaction mechanisms, isolating reaction products, and performing spectroscopic analyses ().

(R)-(-)-2-Pentanol, also known as pentan-2-ol, is a chiral organic compound with the molecular formula C₅H₁₂O. It exists as one of two stereoisomers of 2-pentanol, the other being (S)-(+)-2-pentanol. This compound is characterized by its secondary alcohol functional group, where the hydroxyl group (-OH) is attached to the second carbon of a five-carbon chain. (R)-(-)-2-Pentanol is a colorless liquid with a mild odor, commonly used as a solvent and in various chemical syntheses .

And formulations.
  • Intermediate: This compound serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Flavoring Agent: Its mild odor makes it suitable for use in food flavorings and fragrances.
  • Research: It is utilized in laboratories for various chemical analyses and experiments due to its reactivity and properties .
  • (R)-(-)-2-Pentanol has been studied for its potential biological activities. It has been identified as an intermediate in the synthesis of compounds that may inhibit β-amyloid peptide release, which is relevant in Alzheimer's disease research . Additionally, its presence has been detected in fresh bananas, suggesting a role in flavor profiles and possibly influencing sensory perceptions .

    Several methods exist for synthesizing (R)-(-)-2-pentanol:

    • Hydration of 1-Pentene: This method involves adding water to 1-pentene in the presence of an acid catalyst, leading to the formation of (R)-(-)-2-pentanol.
      • Reaction:
      C5H10+H2OC5H12O\text{C}_5\text{H}_{10}+\text{H}_2\text{O}\rightarrow \text{C}_5\text{H}_{12}\text{O}
    • Reduction of Ketones: The reduction of pentan-2-one using reducing agents such as lithium aluminum hydride can also yield (R)-(-)-2-pentanol.
    • Asymmetric Synthesis: Various asymmetric synthesis methods have been developed to produce enantiomerically pure (R)-(-)-2-pentanol from achiral precursors using chiral catalysts .

    Studies on (R)-(-)-2-pentanol's interactions focus on its biological effects and potential toxicity. It has been noted that exposure to this compound can lead to harmful effects if inhaled, highlighting the importance of safety measures when handling it. Research also indicates that it may interact with biological systems relevant to neurodegenerative diseases, warranting further investigation into its pharmacological properties .

    Several compounds share structural similarities with (R)-(-)-2-pentanol. Below is a comparison highlighting its uniqueness:

    Compound NameStructureUnique Features
    (S)-(+) - 2-PentanolChiral isomerOpposite stereochemistry; differing biological activity
    1-PentanolPrimary alcoholLower boiling point; used primarily as a solvent
    Pentan-3-olSecondary alcoholDifferent position of hydroxyl group; distinct reactivity
    Pentan-2-oneKetoneLacks hydroxyl group; different applications in synthesis

    (R)-(-)-2-Pentanol's chiral nature allows it to participate in specific biological interactions that its structural analogs may not exhibit, making it particularly valuable in pharmaceutical applications .

    XLogP3

    1.2

    GHS Hazard Statements

    Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
    H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
    H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
    Respiratory tract irritation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Flammable Irritant

    Flammable;Irritant

    Wikipedia

    (R)-2-pentanol

    Dates

    Modify: 2023-08-16

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